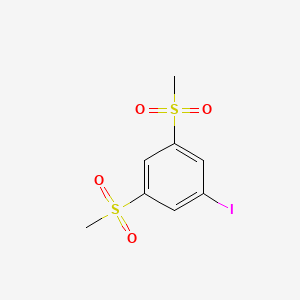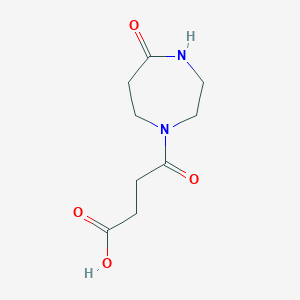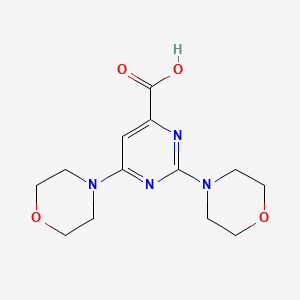
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Persistence and Bioaccumulation
- Perfluorinated Acids and Bioaccumulation : Research on perfluorinated acids, which share structural similarities with fluorinated compounds, shows that bioconcentration and bioaccumulation are directly related to the length of the compound's fluorinated carbon chain. This study provides insight into the environmental behavior of fluorinated compounds, suggesting that those with shorter carbon chains are less likely to bioaccumulate according to regulatory criteria (Conder et al., 2008).
Applications in Drug Synthesis
- Levulinic Acid in Drug Synthesis : Levulinic acid, with its carbonyl and carboxyl functional groups, offers flexibility in drug synthesis, demonstrating the potential for derivatives of complex molecules to be used in medical applications, including cancer treatment. This highlights the utility of compounds with similar functional groups in the synthesis of pharmacologically active molecules (Zhang et al., 2021).
Chemical Synthesis and Material Applications
- Phosphonic Acid Synthesis : Phosphonic acid derivatives are employed across various fields, including drug development, due to their bioactive properties. This review underscores the diverse applications of compounds with phosphonic acid functional groups, echoing the relevance of structurally complex acids in scientific research (Sevrain et al., 2017).
Anticancer Agents
- Cinnamic Acid Derivatives as Anticancer Agents : This paper reviews the synthesis and biological evaluation of cinnamic acid derivatives, including those with additional functional groups, for their anticancer properties. It highlights the potential of structurally specific compounds for medicinal research (De et al., 2011).
Sorption Properties
- Sorption of Herbicides to Soil : The review focuses on the sorption properties of phenoxy herbicides, demonstrating the impact of functional groups on environmental interactions and the potential for similar studies on other compounds (Werner et al., 2012).
特性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSVTUCIAQWRSI-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124213 |
Source


|
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
270065-78-6 |
Source


|
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1302809.png)


![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1302814.png)



![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)
![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)

![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)
